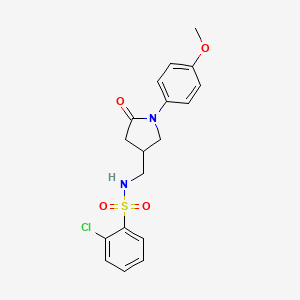

2-chloro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide

Description

2-Chloro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative characterized by a 5-oxopyrrolidin-3-ylmethyl moiety substituted with a 4-methoxyphenyl group at the N1 position. The benzenesulfonamide core is functionalized with a chlorine atom at the ortho position (C2), which may influence electronic properties and binding interactions. Its synthesis likely involves multi-step reactions, including sulfonamide bond formation and pyrrolidinone ring construction, as inferred from analogous compounds in the literature .

Properties

IUPAC Name |

2-chloro-N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O4S/c1-25-15-8-6-14(7-9-15)21-12-13(10-18(21)22)11-20-26(23,24)17-5-3-2-4-16(17)19/h2-9,13,20H,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVEUBFZMUUFJBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidinone Core: The pyrrolidinone core can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with an appropriate electrophile.

Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride derivative to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Lead Compound Development

The compound can serve as a lead molecule in drug development, particularly targeting specific enzymes or receptors involved in various diseases. Its structural features allow it to interact effectively with biological targets, potentially leading to the modulation of critical pathways.

Antimicrobial Activity

Research has indicated that compounds similar to 2-chloro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide exhibit antimicrobial properties. For instance, studies have shown that sulfonamide derivatives can inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria .

Anticancer Properties

The compound's potential in oncology is noteworthy. Similar compounds have demonstrated antiproliferative effects against various cancer cell lines, suggesting that structural modifications can enhance their efficacy. The mechanism may involve interference with metabolic pathways essential for rapid cell division.

Pharmaceutical Applications

Intermediate in Synthesis

This compound may act as an intermediate in the synthesis of other pharmaceutical agents. Its unique structure allows for further functionalization, which can lead to the development of novel therapeutic agents with enhanced activity profiles.

Materials Science Applications

Novel Material Development

Due to its complex structure, this compound is also being explored for applications in materials science. Its properties may be harnessed to create materials with specific functionalities such as conductivity or fluorescence.

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that derivatives similar to this compound were effective against methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as therapeutic agents.

- Antiproliferative Activity Evaluation : In vitro studies assessed the antiproliferative properties of related compounds against different cancer cell lines. The findings revealed varying degrees of activity, emphasizing the importance of structural modifications in enhancing therapeutic efficacy.

Mechanism of Action

The mechanism of action of 2-chloro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparisons

Key Observations :

Substituent Diversity: The target compound’s 5-oxopyrrolidin-3-ylmethyl group distinguishes it from simpler benzenesulfonamides like 4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide, which lacks a heterocyclic linker. The pyrrolidinone ring could improve metabolic stability compared to linear alkyl chains . Chlorsulfuron replaces the pyrrolidinone with a triazine-carbamoyl group, enabling herbicidal activity via acetolactate synthase (ALS) inhibition. This highlights how substituent choice directs functional specificity .

In contrast, 4-fluorobenzenesulfonamide derivatives often exhibit altered pharmacokinetics due to fluorine’s electronegativity . The 4-methoxyphenyl group, common to both the target compound and Chlorsulfuron, likely contributes to π-π stacking interactions or modulates membrane permeability .

Biological Implications: While the target compound lacks explicit activity data, analogs like Chlorsulfuron demonstrate that benzenesulfonamide derivatives can achieve high target affinity with appropriate substituents. The pyrrolidinone ring in the target compound may mimic natural substrates (e.g., proline-containing peptides), suggesting protease or receptor antagonism . The dihydropyran-thioether derivative (Table 1) exemplifies how extended substituents (e.g., cyanophenyl, tert-butyl) can enhance selectivity for complex enzyme binding pockets .

Structural Characterization and Computational Tools

Crystallographic studies of similar compounds (e.g., Chlorsulfuron) rely on software such as SHELXL for refinement and ORTEP-3 for visualization . These tools are critical for confirming the stereochemistry of the pyrrolidinone ring and sulfonamide connectivity in the target compound.

Biological Activity

2-chloro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide is a complex organic compound with potential biological activities. This compound is of interest in medicinal chemistry due to its diverse pharmacological properties, including enzyme inhibition and anticancer effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by several functional groups that contribute to its biological activity:

| Property | Details |

|---|---|

| Common Name | This compound |

| CAS Number | 955254-65-6 |

| Molecular Formula | C₁₈H₁₉ClN₂O₄S |

| Molecular Weight | 394.9 g/mol |

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within biological systems. It may inhibit various enzymes by binding to their active sites, thereby blocking their activity. For instance, compounds with similar structures have been shown to inhibit carbonic anhydrases (CAs), which are important in tumor growth and metastasis .

Anticancer Properties

Research indicates that sulfonamide derivatives exhibit anticancer properties through mechanisms such as apoptosis induction in cancer cell lines. The presence of the benzenesulfonamide functional group is crucial for this activity, as it has been linked to the inhibition of key enzymes involved in cancer progression .

Enzyme Inhibition

This compound has demonstrated significant inhibitory effects on various enzymes:

| Enzyme | IC50 Values (µM) |

|---|---|

| Human Carbonic Anhydrase I (hCA I) | 4.07 ± 0.38 |

| Human Carbonic Anhydrase II (hCA II) | 10.68 ± 0.98 |

| Acetylcholinesterase (AChE) | 8.91 ± 1.65 |

These values indicate strong inhibitory potential, making the compound a candidate for further development as a therapeutic agent .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Synthesis and Screening : A study synthesized various sulfonamide derivatives and evaluated their biological activities, confirming their potential as effective enzyme inhibitors .

- Mechanistic Studies : Research has shown that related compounds can modulate cellular signaling pathways by interacting with receptors, thus affecting cellular functions .

- Pharmacological Applications : The compound is being investigated for its anti-inflammatory properties alongside its anticancer effects, indicating a broad spectrum of potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-chloro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Pyrrolidinone Core Formation : Cyclization of γ-aminobutyric acid derivatives with 4-methoxyphenyl groups under acidic conditions (e.g., HCl/EtOH) to form the 5-oxopyrrolidin-3-yl scaffold .

Sulfonamide Coupling : Reacting the pyrrolidinone intermediate with 2-chlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane or THF .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer : Key characterization methods include:

- ¹H/¹³C NMR : Look for signals corresponding to the sulfonamide NH (~10–11 ppm, broad), methoxy group (δ ~3.7–3.8 ppm), and pyrrolidinone carbonyl (δ ~170–175 ppm in ¹³C NMR) .

- IR Spectroscopy : Peaks at ~1330–1160 cm⁻¹ (SO₂ stretching) and ~1650 cm⁻¹ (C=O of pyrrolidinone) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ or [M–H]⁻ ions) .

Q. What are the common reactivity patterns of this compound?

- Methodological Answer :

- Substitution : The 2-chloro group on the benzene ring undergoes nucleophilic aromatic substitution (e.g., with amines or alkoxides) .

- Reduction : The pyrrolidinone’s carbonyl group can be reduced to a hydroxyl or methylene group using NaBH₄ or LiAlH₄, altering ring conformation .

- Oxidation : The sulfonamide’s sulfur atom may oxidize to sulfonic acid derivatives under strong oxidizing conditions (e.g., H₂O₂/H₂SO₄) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the sulfonamide coupling step?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity but may require lower temperatures (0–5°C) to suppress side reactions .

- Catalysis : Use of DMAP (4-dimethylaminopyridine) accelerates sulfonylation by activating the sulfonyl chloride .

- Kinetic Monitoring : In situ FTIR or HPLC tracks reaction progress to identify optimal quenching points .

Q. How can computational modeling predict the compound’s bioactivity?

- Methodological Answer :

- Docking Studies : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like cyclooxygenase-2 (COX-2), leveraging the sulfonamide’s role in enzyme inhibition .

- QSAR Analysis : Quantitative structure-activity relationship models correlate substituent effects (e.g., methoxy vs. chloro groups) with anti-inflammatory or antimicrobial activity .

- DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in nucleophilic substitutions .

Q. How to resolve contradictions in reported spectral data for similar sulfonamide derivatives?

- Methodological Answer :

- Solvent Effects : Compare NMR spectra in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆), as hydrogen bonding with DMSO can shift NH proton signals .

- Dynamic Effects : Variable-temperature NMR identifies conformational flexibility in the pyrrolidinone ring, which may cause signal splitting .

- Crystallographic Validation : X-ray diffraction (e.g., CCDC data) provides definitive structural assignments to reconcile conflicting spectroscopic interpretations .

Q. What strategies are used to evaluate the compound’s stability under physiological conditions?

- Methodological Answer :

- pH-Dependent Degradation : Incubate the compound in buffers (pH 1–10) and monitor decomposition via HPLC-MS. The sulfonamide group is prone to hydrolysis in acidic conditions .

- Thermal Analysis : TGA/DSC identifies melting points and thermal decomposition profiles, critical for storage and formulation .

- Light Exposure Tests : UV-vis spectroscopy assesses photodegradation rates, especially for the methoxy and chloro substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.